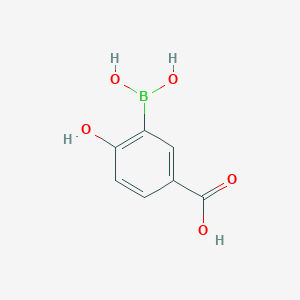
Benzoic acid, 3-borono-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Borono-4-hydroxybenzoic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of both a boronic acid group and a hydroxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-borono-4-hydroxybenzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent like ethanol or water. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of 3-borono-4-hydroxybenzoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Borono-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The boronic acid group can be reduced to form a borane.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Formation of 3-borono-4-oxobenzoic acid.
Reduction: Formation of 3-borono-4-hydroxybenzene.
Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
3-Borono-4-hydroxybenzoic acid has a wide range of applications in scientific research:
Biology: It is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Mechanism of Action
The mechanism of action of 3-borono-4-hydroxybenzoic acid primarily involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and sensors. The hydroxy group can participate in hydrogen bonding, further stabilizing these interactions .
Comparison with Similar Compounds
- 3-Bromo-4-hydroxybenzoic acid
- 4-Hydroxybenzoic acid
- 3-Chloro-4-hydroxybenzoic acid
Comparison: 3-Borono-4-hydroxybenzoic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity compared to its halogenated or non-boronic counterparts. While 3-bromo-4-hydroxybenzoic acid and 3-chloro-4-hydroxybenzoic acid are primarily used in halogenation reactions, 3-borono-4-hydroxybenzoic acid is more versatile in cross-coupling reactions and the formation of boron-containing compounds .
Properties
Molecular Formula |
C7H7BO5 |
|---|---|
Molecular Weight |
181.94 g/mol |
IUPAC Name |
3-borono-4-hydroxybenzoic acid |
InChI |
InChI=1S/C7H7BO5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9,12-13H,(H,10,11) |
InChI Key |
UHEKIZXPTPBTOG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)O)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















